1-Azidocyclopropane-1-carboxylic acid

Description

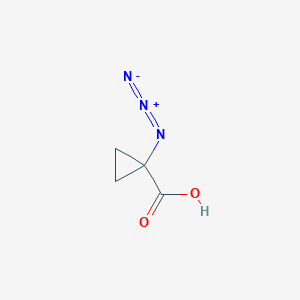

1-Azidocyclopropane-1-carboxylic acid (AC3C) is a non-natural amino acid derivative featuring a cyclopropane ring substituted with an azide (-N₃) group and a carboxylic acid (-COOH) moiety. Its structure confers unique reactivity, particularly in bioorthogonal "click chemistry" applications, where the azide group enables copper-catalyzed or strain-promoted alkyne-azide cycloadditions . AC3C is primarily utilized in peptide synthesis to introduce cyclopropane rings or azide functionalities into biomolecules, facilitating site-specific modifications for drug discovery, protein engineering, and bioconjugation studies .

Properties

IUPAC Name |

1-azidocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-6-4(1-2-4)3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZENIERUTZCOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509633 | |

| Record name | 1-Azidocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82998-00-3 | |

| Record name | 1-Azidocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-azidocyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

Chemical Reactions Analysis

Enzymatic Conversion to Ethylene

ACC is oxidized to ethylene by ACC oxidase (ACCO) , a ferrous-dependent enzyme requiring ascorbate and CO₂ as cofactors . The reaction involves:

-

Substrate binding : ACC binds to ACCO, displacing a ligand and forming a five-coordinate iron site.

-

Oxygen activation : CO₂ stabilizes the active site, enabling O₂ activation for substrate oxidation .

-

Ethylene production : ACC is oxidized to ethylene via a radical-mediated mechanism .

| Enzyme | Substrate | Products |

|---|---|---|

| ACC oxidase | ACC + ascorbate | Ethylene + CO₂ + H₂O |

Non-Enzymatic Reactions

ACC participates in several non-enzymatic reactions:

-

Stress signaling : ACC acts independently of ethylene in plant stress responses, including pathogen defense and drought tolerance .

-

Post-translational modifications : ACC synthase (ACS) stability is regulated by phosphorylation (e.g., MPK3/6 kinases) and ubiquitination (e.g., ETO1 ligase) .

-

NMDA receptor activation : ACC acts as a partial agonist of mammalian NMDA receptors .

Analytical and Structural Data

Biological Significance

ACC is critical in plant development, including:

Scientific Research Applications

Chemical Synthesis

ACPC serves as a versatile intermediate in organic synthesis. Its azido group allows for various reactions, including:

- Click Chemistry : ACPC can participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, which is widely used for synthesizing complex molecules in pharmaceuticals and materials science.

- Functionalization : The cyclopropane ring in ACPC can be opened under specific conditions to introduce functional groups, making it useful for creating diverse chemical scaffolds.

Biological Research

Recent studies have highlighted ACPC's role as a signaling molecule and its implications in plant physiology:

- Ethylene Precursor : ACPC is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, a significant plant hormone. Ethylene regulates processes such as fruit ripening, flower senescence, and leaf abscission. Research indicates that ACPC can influence ethylene biosynthesis pathways, thereby affecting plant growth and development .

- Plant Stress Responses : Studies have shown that compounds like ACPC can modulate stress responses in plants by altering ethylene production. This modulation can enhance resilience against environmental stresses .

Agricultural Applications

The application of ACPC in agriculture has been explored primarily through its effects on plant growth and fruit quality:

- Fruit Thinning : Similar to ACC, ACPC has demonstrated potential as a chemical thinner for fruits such as apples. Research indicates that exogenous application of ACPC can effectively reduce crop density by promoting fruit drop at specific developmental stages .

- Enhancing Color Development : In grape cultivation, the application of ACPC has been studied for its ability to enhance anthocyanin accumulation and color development during ripening. This is particularly relevant for table grape varieties, where visual appeal is crucial for marketability .

Case Study 1: Ethylene Regulation in Plants

A study investigated the role of ACPC in regulating ethylene production under stress conditions. The findings suggested that ACPC not only acts as a precursor to ethylene but also plays a direct role in signaling pathways that mediate plant responses to abiotic stress .

Case Study 2: Application in Grape Cultivation

In a controlled trial involving various concentrations of ACPC applied at véraison (the onset of ripening), researchers observed significant improvements in anthocyanin levels compared to control groups. The results indicated that higher concentrations (75 g to 125 g per 100 L) led to enhanced color development and overall fruit quality .

Mechanism of Action

The mechanism of action of 1-azidocyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the azido group. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. For example, in bioorthogonal chemistry, the azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which can be used to label and track biomolecules.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane-Containing Carboxylic Acids

The following table and analysis highlight structural, functional, and application-based differences between AC3C and related compounds:

Table 1: Comparative Analysis of Cyclopropane-Containing Carboxylic Acids

Key Comparative Insights:

Functional Group Reactivity: AC3C: The azide group enables rapid, selective reactions with alkynes (e.g., in click chemistry), making it valuable for labeling and crosslinking biomolecules. This contrasts with ACC’s amino group, which is enzymatically oxidized to ethylene in plants vs. . ACC vs. Fluorinated Analogue: Replacing the azide with fluorine (as in 1-fluorocyclopropane-1-carboxylic acid) alters electronic properties, enhancing stability and enabling use in radiopharmaceuticals .

Biological Roles: ACC: Directly involved in ethylene production via ACC oxidase, regulating plant growth, stress responses, and fruit ripening . AC3C: No natural biological role; synthetic applications dominate, such as stabilizing peptide structures or introducing reactive handles .

Synthetic Utility :

- AC3C vs. Allyl/Hydroxyphenyl Derivatives : While AC3C is tailored for click chemistry, allyl and hydroxyphenyl derivatives serve as intermediates in synthesizing complex organic molecules (e.g., agrochemicals or polymers) .

- Boc-Protected Derivative : Used to shield amine groups during peptide synthesis, contrasting with AC3C’s azide, which remains reactive under mild conditions .

In contrast, ACC and its Boc-protected derivative are more stable under standard lab conditions vs. .

Biological Activity

1-Azidocyclopropane-1-carboxylic acid (ACCA) is a compound of interest in the field of organic chemistry and plant biology due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a critical precursor in ethylene biosynthesis. Ethylene is a plant hormone that regulates various physiological processes, including growth, development, and response to stress. This article explores the biological activity of ACCA, its effects on plant physiology, and its potential applications based on current research findings.

Chemical Structure and Properties

ACCA is characterized by a cyclopropane ring with an azide functional group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

Ethylene Biosynthesis

ACCA is hypothesized to influence ethylene production in plants similarly to ACC. Ethylene is synthesized from ACC through the action of the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) . The presence of ACCA may modulate this pathway, potentially altering ethylene levels in response to environmental stimuli.

Effects on Plant Growth

Research indicates that compounds similar to ACC can impact plant growth and development. For example, studies involving ACC have shown that exogenous application can enhance root elongation and fruit ripening . The potential effects of ACCA on these processes remain to be fully elucidated.

Stress Response Modulation

ACCA may also play a role in modulating plant responses to biotic and abiotic stresses. Similar compounds have been shown to affect stress signaling pathways, potentially enhancing resilience against environmental challenges . The degradation of ACC by soil microorganisms producing ACC deaminase has been linked to reduced ethylene levels during stress conditions, suggesting a complex interaction between ACCA and microbial communities in the rhizosphere .

Case Studies

- Impact on Ethylene Production : A study demonstrated that the application of ACCA could lead to increased ethylene production in certain plant tissues, mimicking the effects observed with ACC .

- Microbial Interactions : Research has highlighted the role of bacteria capable of degrading ACC in promoting plant health under stress conditions. These bacteria utilize ACC as a nitrogen source while reducing ethylene accumulation .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.